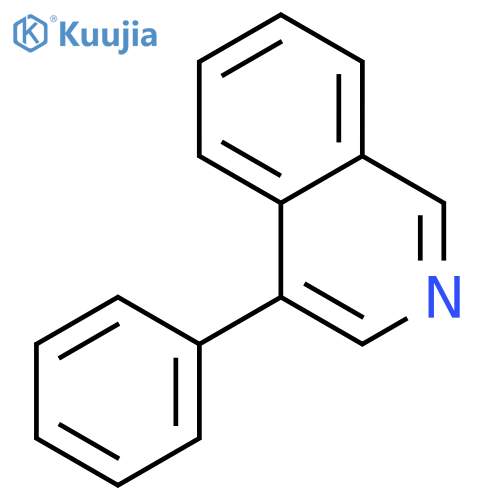Cas no 19571-30-3 (Isoquinoline, 4-phenyl-)

Isoquinoline, 4-phenyl- structure
商品名:Isoquinoline, 4-phenyl-
Isoquinoline, 4-phenyl- 化学的及び物理的性質
名前と識別子
-
- Isoquinoline, 4-phenyl-
- 4-Phenylisoquinoline
- 4-Phenyl-isochinolin
- 4-phenyl-isoquinoline
- Isoquinoline,4-phenyl
- DB-082506
- G66566
- DTXSID20346098
- SCHEMBL6243938
- 19571-30-3
- MFCD00179549
-
- インチ: InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-11H
- InChIKey: MVTFMJPVPXNIFC-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CN=CC3=CC=CC=C32
計算された属性
- せいみつぶんしりょう: 205.08900
- どういたいしつりょう: 205.089149355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- PSA: 12.89000
- LogP: 3.90180
Isoquinoline, 4-phenyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P007ROJ-100mg |
Isoquinoline, 4-phenyl- |
19571-30-3 | 95% | 100mg |
$76.00 | 2024-06-17 | |
| abcr | AB601447-250mg |
4-Phenylisoquinoline; . |
19571-30-3 | 250mg |
€262.20 | 2024-07-24 | ||
| 1PlusChem | 1P007ROJ-250mg |
Isoquinoline, 4-phenyl- |
19571-30-3 | 95% | 250mg |
$129.00 | 2024-06-17 | |
| 1PlusChem | 1P007ROJ-1g |
Isoquinoline, 4-phenyl- |
19571-30-3 | 95% | 1g |
$346.00 | 2024-06-17 | |
| abcr | AB601447-1g |
4-Phenylisoquinoline; . |
19571-30-3 | 1g |
€598.90 | 2024-07-24 |
Isoquinoline, 4-phenyl- 関連文献
-
Dengqi Xue,Rongqi Liu,Denggao Zhang,Ning Li,Yijie Xue,Qianwei Ge,Liming Shao Org. Biomol. Chem. 2021 19 8597
-
Ping Qian,Bingnan Du,Jie Zhou,Haibo Mei,Jianlin Han,Yi Pan RSC Adv. 2015 5 64961
-
Xuanxuan Li,Shengyi Zhuang,Xinxin Fang,Ping Liu,Peipei Sun Org. Biomol. Chem. 2017 15 1821
-
4. 320. The synthesis of piperidine derivatives. Part V. DecahydroisoquinolinesG. M. Badger,J. W. Cook,G. M. S. Donald J. Chem. Soc. 1951 1392
-
Ying-Xian Li,Cheng Cheng,Lei Tang,Yuan-Yong Yang Org. Biomol. Chem. 2020 18 4551
19571-30-3 (Isoquinoline, 4-phenyl-) 関連製品
- 1008-88-4(3-Phenylpyridine)
- 4423-09-0(Pyridine,3-(4-methylphenyl)-)
- 10477-94-8(3-Methyl-5-phenylpyridine)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:19571-30-3)Isoquinoline, 4-phenyl-

清らかである:99%
はかる:1g
価格 ($):311